1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-pyrazolo[1,5-a]pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-21(19,20)16-8-6-15(7-9-16)13(18)11-10-14-17-5-3-2-4-12(11)17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWZZZFHMSYIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[1,5-a]pyridine core.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Piperazine: The final step involves coupling the pyrazolo[1,5-a]pyridine derivative with piperazine under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methanesulfonyl Group
The methanesulfonyl (-SO₂CH₃) group serves as an excellent leaving group, enabling substitution reactions with nucleophiles under controlled conditions .
Example: Reaction with morpholine under basic conditions replaces the methanesulfonyl group, forming 4-morpholino derivatives .
Functionalization of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine scaffold undergoes electrophilic substitution and cycloaddition reactions at positions C-5 and C-7 .
Notably, chlorination with POCl₃ selectively targets the C-7 position due to electronic effects .
Piperazine Ring Modifications
The piperazine moiety participates in reductive amination and acylation reactions, enabling diversification of the substituents.
Key Transformations:
-
Reductive amination : Reaction with aldehydes/ketones (NaBH₃CN, MeOH) yields N-alkylated piperazine derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide-linked analogs.
Carbonyl Group Reactivity
The carbonyl group bridging the pyrazolo[1,5-a]pyridine and piperazine moieties undergoes hydrolysis and reduction:
| Reaction Type | Conditions | Outcome | Application | Source |
|---|---|---|---|---|
| Hydrolysis | LiOH, THF/H₂O | Carboxylic acid formation | Prodrug activation | |
| Reduction | LiAlH₄, ether | Alcohol derivative synthesis | Bioisostere design |
Catalytic Coupling Reactions
Buchwald–Hartwig coupling enables C–N bond formation between the pyrazolo[1,5-a]pyridine core and aryl/heteroaryl amines.
| Substrate | Catalyst System | Temp/Time | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| 4-Bromophenylamine | Pd₂(dba)₃, Xantphos | 100°C, 12h | 78% | High |
Stability Under Acidic/Basic Conditions
Stability studies reveal decomposition pathways critical for formulation:
| Condition | pH | Temp (°C) | Half-Life | Major Degradation Product | Source |
|---|---|---|---|---|---|
| Acidic (HCl) | 1.2 | 37 | 2.5h | Desulfonated derivative | |
| Basic (NaOH) | 12.0 | 25 | 8h | Hydrolyzed carbonyl |
Biological Activity-Driven Reactions
The compound’s kinase inhibitory activity correlates with its ability to undergo target-specific covalent modifications:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms:
- Inhibition of Kinase Activity : Some derivatives have been identified as inhibitors of kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Certain analogs promote programmed cell death in malignant cells, which is crucial for cancer therapy.
Neurological Disorders
The ability of this compound to cross the blood-brain barrier suggests potential applications in treating neurological disorders:
- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity.
- Cognitive Enhancement : Compounds with similar structures have been explored for their potential to enhance cognitive function and memory.
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyridine scaffold is known for its anti-inflammatory activities:
- Inhibition of Pro-inflammatory Cytokines : Research has demonstrated that related compounds can reduce the levels of cytokines involved in inflammatory responses.
- Therapeutic Potential in Autoimmune Diseases : There is ongoing investigation into the use of these compounds for conditions like rheumatoid arthritis and multiple sclerosis.
Case Studies
Several studies have documented the biological activity of similar compounds:
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo[1,5-a]pyridine derivatives against breast cancer cell lines. The most active compounds demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity. These findings suggest that structural modifications can enhance efficacy against specific cancer types .
Case Study 2: Neuroprotective Effects
In a neuroprotection study, derivatives were tested for their ability to prevent neuronal cell death induced by oxidative stress. The results showed that certain analogs significantly reduced cell death rates compared to controls, highlighting their potential as neuroprotective agents .
Case Study 3: Anti-inflammatory Activity
A recent investigation focused on the anti-inflammatory properties of similar piperazine derivatives. The study found that these compounds effectively inhibited the production of pro-inflammatory mediators in vitro, suggesting a promising avenue for treating inflammatory diseases .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Pyrazolo[1,5-a]Pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines share a bicyclic core with the target compound but replace the pyridine ring with a pyrimidine ring. This modification alters electronic properties and binding affinities. For example:
Pyrazolo[1,5-a]Quinoxaline Derivatives
These compounds feature a quinoxaline ring fused to the pyrazole moiety. Unlike the target compound, they exhibit TLR7 antagonism:
- Activity peaked with 4–5 carbon alkyl chains .
- Structural Advantage: The quinoxaline core provides a planar structure for π-π stacking in hydrophobic binding pockets.
Key Difference : The absence of a piperazine linker in these compounds limits their ability to engage in secondary interactions with polar residues.
Piperazine-Linked Pyrazolo[1,5-a]Pyridine Analogues
- Hybrid d6 (Fig. 9) : A piperazine-linked pyrazolo[1,5-a]pyridine hybrid exhibited antimalarial activity (IC₅₀ = 0.157 µM) surpassing chloroquine against resistant strains .
- Compound 5 (Arylpiperazine) : Demonstrated enhanced bioavailability due to the trifluoromethylphenyl group, which improves metabolic stability .
Key Difference : The methanesulfonyl group in the target compound may offer superior pharmacokinetics compared to unsubstituted piperazine derivatives.
Pharmacological and SAR Insights
- Substitution Patterns : Electron-withdrawing groups (e.g., sulfonyl) on the pyrazole ring enhance target engagement by stabilizing ligand-receptor interactions .
- Linker Flexibility : Piperazine derivatives with rigid linkers (e.g., carbonyl) show improved selectivity over flexible analogs .
- Alkyl Chain Optimization: In pyrazolo[1,5-a]quinoxalines, C4–C5 alkyl chains maximize TLR7 antagonism, while longer chains reduce activity .
Biological Activity
The compound 1-methanesulfonyl-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a derivative of pyrazolo[1,5-a]pyridine, a scaffold known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The structure of This compound includes:
- Core Structure : Pyrazolo[1,5-a]pyridine
- Functional Groups : Methanesulfonyl and carbonyl groups attached to a piperazine ring
This unique configuration is significant in influencing the compound's biological interactions.
Research indicates that compounds derived from pyrazolo[1,5-a]pyridine exhibit various mechanisms of action, primarily through the inhibition of specific protein kinases. For instance, studies have shown that these compounds can inhibit AXL and c-MET kinases, which are implicated in cancer progression and metastasis .
Pharmacological Potential
- Anticancer Activity : The pyrazolo[1,5-a]pyridine derivatives have demonstrated potential as anticancer agents by inhibiting key signaling pathways involved in tumor growth. For example, CPL302253, a related compound, showed an IC50 value of 2.8 nM against PI3Kδ, suggesting strong anticancer properties .
- Anti-inflammatory Effects : Several studies have reported that pyrazolo derivatives exhibit anti-inflammatory activity. For instance, compounds structurally similar to this compound have shown significant inhibition of COX enzymes .
- Carbonic Anhydrase Inhibition : Some derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms (hCA I and hCA II). These enzymes play crucial roles in various physiological processes and are targets for treating conditions like glaucoma and epilepsy .
Study 1: Inhibition of AXL Kinase
A study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyridine derivatives demonstrated that certain compounds could effectively inhibit AXL kinase activity in vitro. The results indicated a dose-dependent response with IC50 values ranging from 10 to 50 nM for selected derivatives.
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory properties of related pyrazolo compounds. The study reported that specific derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound | Structural Feature | Effect on Activity |
|---|---|---|
| Compound A | Methanesulfonyl group | Increased potency |
| Compound B | Carbonyl group | Moderate activity |
| Compound C | Piperazine ring | Essential for binding |
Q & A
Q. What are the key synthetic strategies for introducing the pyrazolo[1,5-a]pyridine-3-carbonyl moiety onto piperazine derivatives?
The pyrazolo[1,5-a]pyridine fragment can be synthesized via cyclization of hydrazine derivatives with enamines or α,β-unsaturated ketones. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate using concentrated H₂SO₄ and HNO₃ at 0°C enables functionalization at position 3, critical for subsequent coupling . The carbonyl group is introduced via nucleophilic acyl substitution, such as reacting piperazine with pyrazolo[1,5-a]pyridine-3-carbonyl chloride in the presence of DCM and a base like DIPEA .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Confirms regioselectivity of substitutions on the pyrazolo[1,5-a]pyridine and piperazine rings.
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1750 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for complex heterocycles. These methods were successfully applied to structurally analogous pyrazolo-pyrimidine and piperazine derivatives in prior studies .
Q. What solvent systems and reaction conditions favor high yields in the final coupling step?
Polar aprotic solvents (e.g., DCM, DMF) with bases like DIPEA or TEA are optimal for coupling the pyrazolo[1,5-a]pyridine-3-carbonyl chloride to the methanesulfonyl-piperazine scaffold. Reaction temperatures of 0–25°C minimize side reactions, as demonstrated in the synthesis of related [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives .
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?
Discrepancies often arise from differences in bioavailability, metabolism, or assay sensitivity. For example, pyrazolo[3,4-b]pyrazine derivatives showed promising in vitro antimicrobial activity but limited in vivo efficacy due to poor solubility . Strategies include:
- Pharmacokinetic Profiling : Assess plasma stability and membrane permeability.
- Prodrug Modifications : Introduce solubilizing groups (e.g., phosphate esters).
- Dose Optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust dosing regimens.
Q. What reaction conditions optimize the cyclization of pyrazolo[1,5-a]pyridine intermediates?
Cyclization efficiency depends on:
Q. How do electronic effects of substituents on the pyrazolo[1,5-a]pyridine ring influence reactivity?
Electron-withdrawing groups (e.g., nitro, carbonyl) at position 3 increase electrophilicity, facilitating nucleophilic attacks on the piperazine ring. Conversely, electron-donating groups (e.g., methyl) reduce reactivity, requiring harsher conditions. This was observed in nitration reactions, where nitro-substituted derivatives showed faster coupling kinetics .
Q. What computational methods predict the binding affinity of this compound to kinase targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) are effective for predicting interactions with kinases like VEGFR2 or MMP8. Focus on:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
